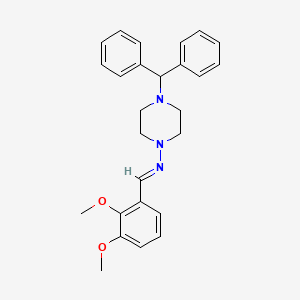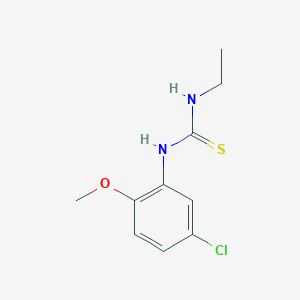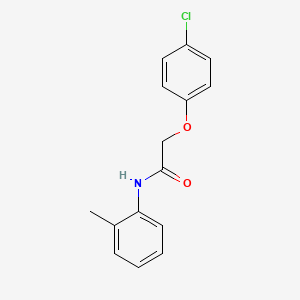![molecular formula C12H11Cl2N3O2S B5783686 ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)
ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as ethiozolamide, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiadiazole derivatives and is known for its potential applications in various fields of biochemistry and medicine.
作用机制
The mechanism of action of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee reduces the production of aqueous humor in the eye, which can help to lower intraocular pressure in patients with glaucoma.
Biochemical and Physiological Effects:
Ethiozolamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase in various tissues, including the eye, brain, and kidney. It has also been shown to reduce the production of cerebrospinal fluid, which can help to alleviate symptoms of hydrocephalus. Additionally, ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee has been found to have anti-convulsant properties, which may be useful in the treatment of epilepsy.
实验室实验的优点和局限性
One of the main advantages of using ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to study the role of carbonic anhydrase in various biological processes, without affecting other enzymes or pathways. However, one limitation of using ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee is its potential for off-target effects. It is important for researchers to carefully control the concentration and duration of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee treatment, to minimize any non-specific effects.
未来方向
There are several future directions for research on ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee. One area of interest is the development of more selective carbonic anhydrase inhibitors, which could have fewer off-target effects. Another area of research is the investigation of the potential therapeutic applications of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee in other diseases, such as cancer and metabolic disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee, to optimize its use in clinical settings.
Conclusion:
In conclusion, ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, or ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee, is a chemical compound that has been widely used in scientific research. Its selective inhibition of carbonic anhydrase enzymes makes it a valuable tool for studying the role of carbonic anhydrase in various biological processes. While there are some limitations to its use, ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee has the potential to be a useful therapeutic agent in the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
The synthesis of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee involves the reaction of 3,4-dichlorobenzylamine with thiocarbohydrazide in the presence of ethyl chloroformate. The resulting product is a white crystalline powder with a melting point of 159-161°C. The purity of the compound can be determined by thin-layer chromatography and high-performance liquid chromatography.
科学研究应用
Ethiozolamide has been extensively studied for its potential applications in various fields of science. It has been used as a carbonic anhydrase inhibitor in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been used as a diagnostic tool for the detection of carbonic anhydrase activity in biological samples.
属性
IUPAC Name |
ethyl N-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-2-19-12(18)15-11-17-16-10(20-11)6-7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRXIIBKQUEFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)

![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylbenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5783675.png)
![7-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5783680.png)

